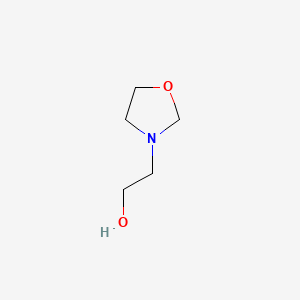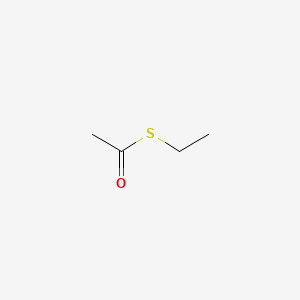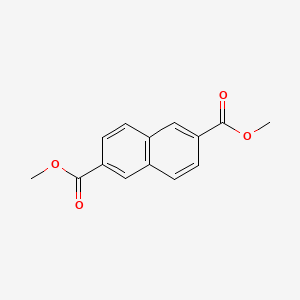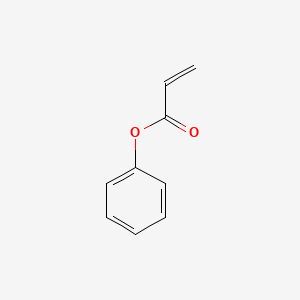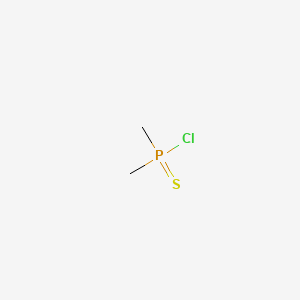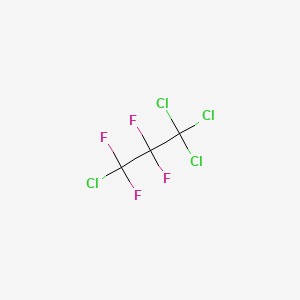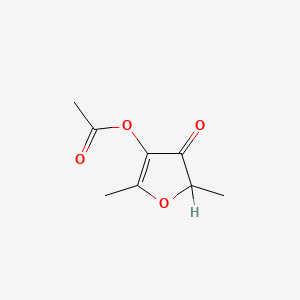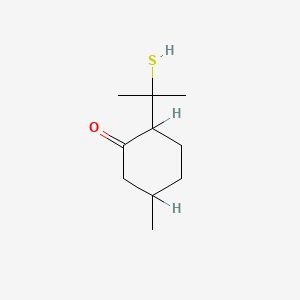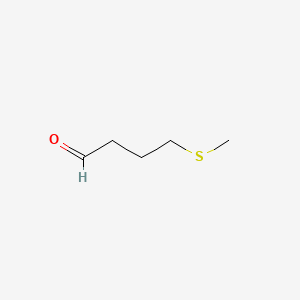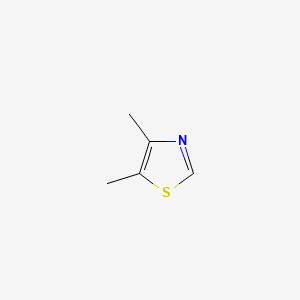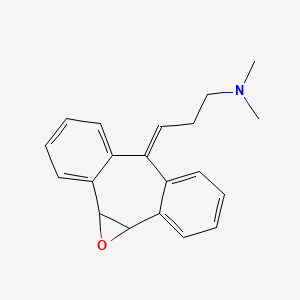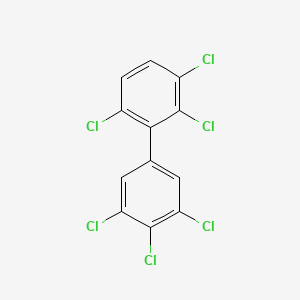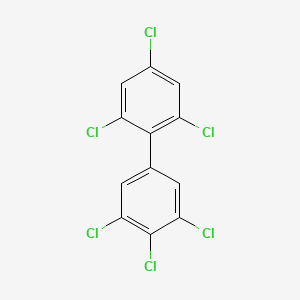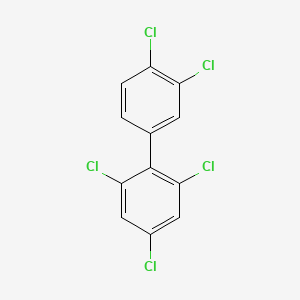![molecular formula C11H12ClN3O4 B1345262 ethyl (2E)-2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate CAS No. 119750-08-2](/img/structure/B1345262.png)
ethyl (2E)-2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2E)-2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate is a synthetic organic compound characterized by its unique chemical structure, which includes a chloro-substituted ethyl ester and a nitrophenyl hydrazone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate typically involves the following steps:
-
Formation of the Hydrazone Intermediate: : The initial step involves the reaction of 4-methyl-2-nitroaniline with hydrazine hydrate to form the corresponding hydrazone. This reaction is usually carried out in an ethanol solvent under reflux conditions.
-
Chlorination and Esterification: : The hydrazone intermediate is then reacted with ethyl chloroacetate in the presence of a base such as sodium ethoxide. This step involves both chlorination and esterification, leading to the formation of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate can undergo various chemical reactions, including:
-
Reduction: : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
-
Substitution: : The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
-
Hydrolysis: : The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Reduction: Ethyl (2E)-2-chloro-2-[2-(4-methyl-2-aminophenyl)hydrazin-1-ylidene]acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetic acid.
Scientific Research Applications
Ethyl (2E)-2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate has several applications in scientific research:
-
Medicinal Chemistry: : This compound can be used as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
-
Materials Science: : Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
-
Biological Studies: : The compound can be used in studies investigating the biological activity of nitrophenyl hydrazones, including their antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The nitrophenyl hydrazone moiety can undergo redox reactions, potentially generating reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Ethyl (2E)-2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate can be compared with other similar compounds such as:
-
Ethyl (2E)-2-chloro-2-[2-(4-nitrophenyl)hydrazin-1-ylidene]acetate: : Lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.
-
Ethyl (2E)-2-chloro-2-[2-(4-methylphenyl)hydrazin-1-ylidene]acetate:
-
Ethyl (2E)-2-chloro-2-[2-(4-methyl-2-aminophenyl)hydrazin-1-ylidene]acetate: : The nitro group is reduced to an amino group, changing its reactivity and potential biological effects.
Properties
CAS No. |
119750-08-2 |
|---|---|
Molecular Formula |
C11H12ClN3O4 |
Molecular Weight |
285.68 g/mol |
IUPAC Name |
ethyl (2Z)-2-chloro-2-[(4-methyl-2-nitrophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C11H12ClN3O4/c1-3-19-11(16)10(12)14-13-8-5-4-7(2)6-9(8)15(17)18/h4-6,13H,3H2,1-2H3/b14-10- |
InChI Key |
VTYRGKOCSXKHPS-UVTDQMKNSA-N |
SMILES |
CCOC(=O)C(=NNC1=C(C=C(C=C1)C)[N+](=O)[O-])Cl |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=C(C=C(C=C1)C)[N+](=O)[O-])/Cl |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=C(C=C1)C)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


